1-(4-methylphenyl)-4,10a-diphenyl-5,10a-dihydro-1H-pyrrolo[2,3-b][1,5]benzothiazepine-2,3-dione
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Overview
Description
1-(4-methylphenyl)-4,10a-diphenyl-5,10a-dihydro-1H-pyrrolo[2,3-b][1,5]benzothiazepine-2,3-dione is a complex organic compound belonging to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b][1,5]benzothiazepine core, which is fused with phenyl and methylphenyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-4,10a-diphenyl-5,10a-dihydro-1H-pyrrolo[2,3-b][1,5]benzothiazepine-2,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isobutyl chalcones with 2-aminothiophenol can yield benzothiazepine derivatives . The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-4,10a-diphenyl-5,10a-dihydro-1H-pyrrolo[2,3-b][1,5]benzothiazepine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in nitro or halogenated derivatives.
Scientific Research Applications
1-(4-methylphenyl)-4,10a-diphenyl-5,10a-dihydro-1H-pyrrolo[2,3-b][1,5]benzothiazepine-2,3-dione has been studied for various scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-4,10a-diphenyl-5,10a-dihydro-1H-pyrrolo[2,3-b][1,5]benzothiazepine-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
1,5-Benzothiazepine: A simpler analog with similar core structure but lacking the additional phenyl and methylphenyl groups.
2,3-Dihydro-1,5-benzothiazepine: Another related compound with a slightly different structure and potentially different biological activities.
Uniqueness
1-(4-methylphenyl)-4,10a-diphenyl-5,10a-dihydro-1H-pyrrolo[2,3-b][1,5]benzothiazepine-2,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylphenyl and diphenyl groups may enhance its interaction with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C30H22N2O2S |
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Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-(4-methylphenyl)-4,10a-diphenyl-5H-pyrrolo[2,3-b][1,5]benzothiazepine-2,3-dione |
InChI |
InChI=1S/C30H22N2O2S/c1-20-16-18-23(19-17-20)32-29(34)28(33)26-27(21-10-4-2-5-11-21)31-24-14-8-9-15-25(24)35-30(26,32)22-12-6-3-7-13-22/h2-19,31H,1H3 |
InChI Key |
BIYMQHDYSXKKFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=O)C3=C(NC4=CC=CC=C4SC32C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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